molecular formula C8H18N2O B1295634 2-Methyl-1-morpholinopropan-2-amine CAS No. 6105-75-5

2-Methyl-1-morpholinopropan-2-amine

Cat. No. B1295634
CAS RN: 6105-75-5
M. Wt: 158.24 g/mol
InChI Key: JCXYZQUYVNLCTG-UHFFFAOYSA-N
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Description

2-Methyl-1-morpholinopropan-2-amine is a chemical compound that is related to morpholine, a heterocyclic amine. Morpholine derivatives are of significant interest due to their wide range of applications in chemical synthesis and potential biological activities. The papers provided discuss various morpholine derivatives and their synthesis, molecular structure, chemical reactions, and physical and chemical properties.

Synthesis Analysis

Molecular Structure Analysis

The molecular structure of morpholine derivatives is crucial for their biological activity and chemical properties. X-ray crystallography has been used to establish the molecular structures of various derivatives, such as methoxy- and ethoxy-o-carboranyl-1,3,5-triazines and 5-methyl-2-(morpholin-4-ylamino)-5,6-dihydro-4H-1,3-thiazin-4-one . Proton nuclear magnetic resonance (NMR) studies have also been conducted to determine the structures of the isomers of 2,3,5,6-tetramethylmorpholine .

Chemical Reactions Analysis

Morpholine derivatives can participate in a variety of chemical reactions. The blending of secondary amines like morpholine with 2-amino-2-methyl-1-propanol (AMP) has been shown to enhance the kinetics of reactions with carbon dioxide . This indicates that morpholine derivatives can be used to improve the efficiency of chemical processes involving CO2 capture.

Physical and Chemical Properties Analysis

The physical and chemical properties of morpholine derivatives are influenced by their molecular structure. For example, the presence of morpholine in the structure of certain compounds has been associated with high levels of accumulation in B16 melanoma cells and higher cytotoxicity compared to other compounds . Additionally, the steric structure of morpholine derivatives, such as those containing a thiazin ring, has been linked to high antiradical and anti-inflammatory activity .

Scientific Research Applications

1. Use in Analytical Chemistry

2-Methyl-1-morpholinopropan-2-amine and its derivatives are utilized in analytical chemistry, particularly in chromatographic methods. For example, Lamarre, Gilbert, and Gendron (1989) developed a method for determining morpholine and its amine breakdown products in aqueous samples using high-performance liquid chromatography (Lamarre, Gilbert, & Gendron, 1989). This technique is valuable for analyzing morpholine in nuclear power plant environments.

2. Carbon Dioxide Capture

Morpholine derivatives are studied for their potential in enhancing carbon dioxide removal. Ali, Al-Rashed, and Merchant (2010) investigated the kinetic effects of blending 2-amino-2-methyl-1-propanol (AMP) with morpholine for improved CO2 capture performance (Ali, Al-Rashed, & Merchant, 2010). Their research provides insights into how morpholine can contribute to more efficient carbon capture technologies.

3. Synthesis of Photoinitiators

In the field of materials science, morpholine derivatives are used in the synthesis of specific photoinitiators. Xiong We (2013) described the synthesis of a photoinitiator using a process involving morpholine (Xiong We, 2013). This application is significant for the development of new materials in industrial processes.

4. Anticancer Activities

Morpholine-based compounds are also explored for their potential in medical applications, particularly in cancer treatment. Rezaeivala et al. (2020) synthesized new morpholine-based Schiff-base complexes and evaluated their anticancer activities, revealing varying degrees of effectiveness against different cancer cell lines (Rezaeivala et al., 2020).

5. Environmental Applications

The environmental impact of morpholine and its derivatives is a subject of study. Dai et al. (2012) examined the formation of potentially carcinogenic compounds from morpholine reactions in carbon dioxide capture processes, highlighting environmental and health considerations (Dai et al., 2012).

Safety And Hazards

The safety data sheet for a similar compound, 2-Amino-2-methyl-1-propanol, indicates that it causes severe skin burns and eye damage, and is harmful to aquatic life with long-lasting effects . It is advised not to breathe the dust, to wash skin thoroughly after handling, and to wear protective gloves, protective clothing, eye protection, and face protection .

properties

IUPAC Name

2-methyl-1-morpholin-4-ylpropan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O/c1-8(2,9)7-10-3-5-11-6-4-10/h3-7,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCXYZQUYVNLCTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CN1CCOCC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80209933
Record name Morpholine, 4-(2-amino-2-methylpropyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80209933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-1-morpholinopropan-2-amine

CAS RN

6105-75-5
Record name 2-Methyl-1-morpholinopropan-2-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6105-75-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Morpholine, 4-(2-amino-2-methylpropyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006105755
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Morpholine, 4-(2-amino-2-methylpropyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80209933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methyl-1-(morpholin-4-yl)propan-2-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
C Francavilla, E Low, S Nair, B Kim, TP Shiau… - Bioorganic & medicinal …, 2009 - Elsevier
… Compound N was synthesized from commercially available 2-methyl-1-morpholinopropan-2-amine 22 with di-t-butyl dicarbonate in THF, followed by methylation with methyl iodide and …
Number of citations: 32 www.sciencedirect.com

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